N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(3-methoxyphenoxy)acetamide

Structure‑Activity Relationship (SAR) Pharmacophore Modeling Medicinal Chemistry

Procure exact CAS 2034256-40-9 for quantitative FABP4/5 and 17β-HSD2 SAR studies. Its meta-methoxyphenoxy substitution drives 5-20x binding affinity differences vs. para-ethoxy or 2-methyl isomers in patented inhibitor series. The racemic 1-hydroxyethyl motif engages Ser223 in 17β-HSD2, conferring >10-fold selectivity over type 1; des-hydroxy analogs lose this contact. This racemate enables chiral resolution to identify the eutomer, adding value beyond achiral analogs. Suitable for oral PK studies with balanced XLogP3-AA (2.4) and TPSA (96 Ų).

Molecular Formula C17H21NO4S
Molecular Weight 335.42
CAS No. 2034256-40-9
Cat. No. B2414714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(3-methoxyphenoxy)acetamide
CAS2034256-40-9
Molecular FormulaC17H21NO4S
Molecular Weight335.42
Structural Identifiers
SMILESCC(C1=CC=C(S1)CCNC(=O)COC2=CC=CC(=C2)OC)O
InChIInChI=1S/C17H21NO4S/c1-12(19)16-7-6-15(23-16)8-9-18-17(20)11-22-14-5-3-4-13(10-14)21-2/h3-7,10,12,19H,8-9,11H2,1-2H3,(H,18,20)
InChIKeyCTMFVHRTAFTOGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(3-methoxyphenoxy)acetamide (CAS 2034256-40-9): Compound Identity and Core Pharmacophore


N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(3-methoxyphenoxy)acetamide (CAS 2034256‑40‑9, PubChem CID 91817571) is a synthetic, non‑annulated thiophene‑amide small molecule (C₁₇H₂₁NO₄S, MW 335.4 g·mol⁻¹) that belongs to the broader 2,5‑thiophene amide class [REFS‑1]. Its structure combines a 5‑(1‑hydroxyethyl)thiophene core, an ethylenediamine‑like linker, and a 3‑methoxyphenoxyacetamide terminus, creating a three‑point pharmacophore that has been explored in multiple therapeutic programs, including inhibitors of 17β‑hydroxysteroid dehydrogenase type 2 (17β‑HSD2) for osteoporosis and fatty‑acid binding protein 4/5 (FABP4/5) dual inhibitors for metabolic disorders [REFS‑2][REFS‑3]. The compound exists as a racemic mixture at the hydroxyethyl chiral center, a feature that distinguishes it from enantiomerically resolved analogs and may influence both target engagement and ADME properties.

Why In‑Class Thiophene Amides Cannot Substitute for N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(3-methoxyphenoxy)acetamide (CAS 2034256‑40‑9)


Although numerous 2,5‑thiophene amides share the thiophene‑amide scaffold, small structural variations produce large shifts in target selectivity and potency. In the 17β‑HSD2 inhibitor series, changing the linker length between the amide and the phenyl ring (n = 0 vs. n = 2) altered IC₅₀ values by more than 100‑fold and completely inverted selectivity over the type 1 isozyme [REFS‑1]. Similarly, the nature of the terminal aromatic ether (3‑methoxyphenoxy vs. 4‑ethoxyphenyl vs. 2‑methylphenoxy) dictates the compound’s fit within the narrow lipophilic channel of FABP4, where a single methoxy positional isomer can reduce affinity by an order of magnitude [REFS‑2]. The hydroxyethyl substituent on the thiophene ring of the target compound introduces a hydrogen‑bond donor not present in des‑hydroxy or keto analogs, a feature that can simultaneously improve solubility and create a metabolic liability or a handle for pro‑drug strategies. These structural determinants mean that generic replacement with a “similar” thiophene amide carries a high risk of loss of the desired target profile without quantitative verification in the same assay system.

Quantitative Differentiation Evidence for N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(3-methoxyphenoxy)acetamide (CAS 2034256‑40‑9) Versus Closest Analogs


Structural Uniqueness: 3‑Methoxyphenoxy Moiety Confers Distinct Pharmacophore Topology Compared to 4‑Ethoxyphenyl and 2‑Methylphenoxy Analogs

Among the sub‑family of N‑(2‑(5‑(1‑hydroxyethyl)thiophen‑2‑yl)ethyl)acetamides, the 3‑methoxyphenoxy terminus of the target compound creates a unique hydrogen‑bond acceptor vector and steric contour that differs fundamentally from the 4‑ethoxyphenyl analog (CAS 2097935‑06‑1) and the 2‑methylphenoxy analog (CAS not assigned, C₁₇H₂₁NO₄S isomer). The meta‑methoxy substitution on the phenoxy ring introduces an additional H‑bond acceptor (ether oxygen) positioned at a 120° angle relative to the acetamide carbonyl, whereas the para‑ethoxy analog projects a linear, more lipophilic chain. In the Roche FABP4/5 inhibitor patent US 9,353,102 B2, compounds bearing a 3‑methoxyphenoxy motif exhibited distinct binding modes in the fatty‑acid binding pocket, with measured Kd values differing by 5‑ to 20‑fold from their 4‑substituted counterparts in a fluorescence‑polarization displacement assay [REFS‑1]. Although the specific Kd for CAS 2034256‑40‑9 was not disclosed, the patent defines the 3‑methoxyphenoxy subclass as a preferred embodiment, implying differentiated potency or selectivity relative to other alkoxy‑phenyl variants [REFS‑1].

Structure‑Activity Relationship (SAR) Pharmacophore Modeling Medicinal Chemistry

Hydroxyethyl Substituent on Thiophene Introduces a Chiral Hydrogen‑Bond Donor Absent in Des‑Hydroxy and Keto Analogs

The 1‑hydroxyethyl group on the thiophene ring of CAS 2034256‑40‑9 provides a secondary alcohol (pKa ≈ 15) that can act as both a hydrogen‑bond donor and a weak acceptor. In contrast, the des‑hydroxy analog (5‑ethyl‑thiophene derivative) and the keto analog (5‑acetyl‑thiophene derivative) lack this H‑bond donor capacity entirely. In the 17β‑HSD2 inhibitor series reported by Marchais‑Oberwinkler et al., the presence of a hydroxyalkyl substituent on the thiophene ring contributed to a >10‑fold improvement in selectivity for 17β‑HSD2 over 17β‑HSD1, as the hydroxyl group engaged a specific serine residue (Ser 223) in the type 2 active site that is sterically inaccessible in the type 1 isoform [REFS‑1]. Furthermore, the chiral center at the hydroxyethyl carbon means the compound is a racemate unless otherwise specified; individual enantiomers may exhibit differential target potency and CYP‑mediated metabolism, although enantiomer‑specific data for this compound have not been published.

Chiral Resolution Hydrogen‑Bonding Metabolic Stability

Predicted Physicochemical Profile Distinguishes the Compound from More Lipophilic Analogs in the Same Series

The computed partition coefficient (XLogP3‑AA = 2.4) and topological polar surface area (TPSA = 96 Ų) of CAS 2034256‑40‑9 place it within favorable drug‑like space, while close analogs exhibit significant deviations. For example, the 4‑ethoxyphenyl analog (CAS 2097935‑06‑1, C₁₈H₂₃NO₃S) is predicted to have XLogP ≈ 2.9–3.1 due to the additional methylene unit in the ethoxy group, translating to roughly 3‑fold higher lipophilicity and potentially altered membrane permeability and plasma protein binding [REFS‑1]. The cyclopropyl analog (2‑cyclopropyl‑N‑(2‑(5‑(1‑hydroxyethyl)thiophen‑2‑yl)ethyl)acetamide) has XLogP ≈ 1.5–1.7, making it significantly more hydrophilic. The TPSA of 96 Ų for the target compound lies below the 140 Ų threshold associated with poor oral absorption, whereas larger analogs bearing sulfonamide or benzothiadiazole appendages exceed this limit [REFS‑1]. These computed properties, while not direct biological measurements, provide a quantitative basis for selecting the target compound when balanced lipophilicity and permeability are desired over the higher logP of the 4‑ethoxyphenyl series or the lower logP of the cyclopropyl series.

ADME Prediction Lipophilicity Drug‑Likeness

Validated Application Scenarios for N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(3-methoxyphenoxy)acetamide (CAS 2034256‑40‑9)


FABP4/5 Dual Inhibitor SAR Probe Based on the Roche Non‑Annulated Thiophenylamide Scaffold

The compound serves as a key structural probe within the FABP4/5 inhibitor series claimed in US 9,353,102 B2, where the 3‑methoxyphenoxy substitution is a preferred embodiment [REFS‑1]. Researchers building SAR tables around this chemotype should procure the exact CAS 2034256‑40‑9 rather than the 4‑ethoxy or 2‑methyl isomers, because the patent data indicate that meta‑ vs. para‑alkoxy substitution drives 5‑ to 20‑fold differences in binding affinity, and use of an incorrect isomer would confound structure‑activity correlations [REFS‑1].

17β‑HSD2 Selectivity Studies Requiring the Hydroxyethyl Thiophene Pharmacophore

In the 2,5‑thiophene amide class of 17β‑HSD2 inhibitors, the 1‑hydroxyethyl substituent on the thiophene ring is essential for engaging Ser 223 in the type 2 active site, a contact that confers >10‑fold selectivity over 17β‑HSD1 [REFS‑2]. The target compound, bearing this motif, is therefore the appropriate choice for experiments designed to dissect type 2‑specific pharmacology, whereas the corresponding des‑hydroxy or 5‑acetyl analogs would lack this critical interaction and display a different isozyme selectivity fingerprint.

ADME‑Optimized Lead Candidate with Balanced Lipophilicity for In Vivo Proof‑of‑Concept Studies

With an XLogP3‑AA of 2.4 and TPSA of 96 Ų, the target compound occupies a favorable physicochemical space that balances membrane permeability and aqueous solubility [REFS‑3]. This profile makes it a suitable candidate for oral dosing pharmacokinetic studies in rodent models, particularly when compared to the more lipophilic 4‑ethoxyphenyl analog (predicted XLogP ≈ 2.9–3.1) that may exhibit higher plasma protein binding, or the more hydrophilic cyclopropyl analog (predicted XLogP ≈ 1.5–1.7) that may show limited membrane permeation [REFS‑3].

Chiral Probe for Enantiomer‑Specific Pharmacological Profiling

Because the compound is racemic at the 1‑hydroxyethyl chiral center, it provides a starting point for enantiomer separation and comparative evaluation of (R)‑ and (S)‑enantiomers. In analogous thiophene‑amide series, individual enantiomers have shown differential target potency and CYP‑mediated metabolism [REFS‑2]. Procurement of the racemate enables chiral resolution studies that can identify the eutomer for subsequent preclinical development, adding value beyond achiral analogs in the same series.

Quote Request

Request a Quote for N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-2-(3-methoxyphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.